6-Vinyl-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Vinyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-64-5) is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring at the [3,4-b] junction, with a vinyl (–CH=CH₂) substituent at the C6 position. Its molecular formula is C₈H₇N₃ and molecular weight is 145.16 g/mol.

Molecular Formula C8H7N3
Molecular Weight 145.165
CAS No. 1374651-64-5
Cat. No. B1144013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Vinyl-1H-pyrazolo[3,4-b]pyridine
CAS1374651-64-5
Synonyms6-vinyl-1H-pyrazolo[3
Molecular FormulaC8H7N3
Molecular Weight145.165
Structural Identifiers
SMILESC=CC1=NC2=C(C=C1)C=NN2
InChIInChI=1S/C8H7N3/c1-2-7-4-3-6-5-9-11-8(6)10-7/h2-5H,1H2,(H,9,10,11)
InChIKeyDBZJMGSLMXNTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Vinyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-64-5): A Vinyl-Functionalized Heterocyclic Scaffold for Medicinal Chemistry and Materials Science Procurement


6-Vinyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374651-64-5) is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring at the [3,4-b] junction, with a vinyl (–CH=CH₂) substituent at the C6 position. Its molecular formula is C₈H₇N₃ and molecular weight is 145.16 g/mol . The pyrazolo[3,4-b]pyridine scaffold is a recognized privileged structure in drug discovery, with over 300,000 1H-pyrazolo[3,4-b]pyridines described across more than 5,500 references, and the C6 position is one of the most frequently functionalized sites for modulating biological activity and physicochemical properties [1]. The vinyl group at C6 confers unique reactivity that distinguishes this compound from its closest C6-substituted analogs—including the bromo, ethynyl, and unsubstituted derivatives—enabling orthogonal synthetic transformations not accessible to those comparators [2].

Why 6-Vinyl-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by 6-Bromo, 6-Ethynyl, or Other C6-Substituted Analogs in Research Procurement


Substituting 6-vinyl-1H-pyrazolo[3,4-b]pyridine with its closest C6-substituted analogs—such as 6-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 934560-92-6) or 6-ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374652-57-9)—introduces fundamentally different reactivity, electronic properties, and synthetic applicability that cannot be compensated for by downstream modifications. The vinyl group participates in Heck coupling, olefin metathesis, free-radical polymerization, thiol-ene click chemistry, and regioselective hydrofunctionalization—reactions that the bromo analog (which relies exclusively on cross-coupling via oxidative addition) and the ethynyl analog (restricted to Sonogashira and azide-alkyne cycloaddition) are structurally incapable of undergoing [1]. Moreover, the vinyl group exerts a distinct electron-donating resonance effect (+M) on the pyridine ring, altering the scaffold's electronic distribution and hydrogen-bonding capability relative to the electron-withdrawing bromo (–I, +M) and ethynyl (–I) substituents, which directly impacts target binding, solubility, and metabolic stability in ways that cannot be recapitulated by interchanging C6 substituents [2]. These differences are quantifiable through calculated physicochemical descriptors and experimentally validated synthetic accessibility, as detailed in Section 3.

Quantitative Differentiation Evidence: 6-Vinyl-1H-pyrazolo[3,4-b]pyridine versus C6-Substituted Analogs


Hydrogen-Bond Acceptor Capacity (PSA): Vinyl vs. Bromo vs. Ethynyl C6-Substituted Pyrazolo[3,4-b]pyridines

The topological polar surface area (TPSA) of 6-vinyl-1H-pyrazolo[3,4-b]pyridine, a key predictor of membrane permeability and oral bioavailability, is calculated at 41.6 Ų, which is comparable to that of 6-ethynyl-1H-pyrazolo[3,4-b]pyridine (41.6 Ų) and 6-bromo-1H-pyrazolo[3,4-b]pyridine (41.6 Ų). However, the computed LogP (octanol-water partition coefficient)—a metric of lipophilicity—diverges meaningfully: the vinyl derivative has a LogP of approximately 1.27, whereas the bromo analog shows LogP ≈ 1.56 and the ethynyl analog LogP ≈ 0.94. The ~0.29 LogP unit decrease relative to the bromo compound translates to a roughly 2-fold reduction in lipophilicity (ΔLogP of 0.3 corresponds to ~2× difference in partition), which can favorably influence aqueous solubility, reduce hERG channel binding risk, and lower metabolic clearance in drug discovery programs . These values are derived from structure-based calculations using standardized algorithms (e.g., XLogP3, ChemAxon) applied across C6-substituted 1H-pyrazolo[3,4-b]pyridine congeners sharing an identical core scaffold .

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Versatility Advantage: Orthogonal Reactivity of the Vinyl Group Enables Transformations Inaccessible to Bromo and Ethynyl Congeners

The terminal vinyl group of 6-vinyl-1H-pyrazolo[3,4-b]pyridine enables a broader scope of orthogonal synthetic transformations compared to its 6-bromo and 6-ethynyl counterparts. Specifically, while all three compounds can theoretically participate in palladium-catalyzed cross-coupling, the vinyl derivative additionally enables: (i) thiol-ene radical click reactions for bioconjugation, (ii) olefin cross-metathesis for carbon–carbon bond formation with functionalized alkenes, (iii) free-radical and coordination-insertion polymerization for incorporating the pyrazolo[3,4-b]pyridine scaffold into macromolecular architectures, and (iv) regioselective hydroboration, epoxidation, and dihydroxylation for installing heteroatom functionality. The bromo analog is restricted to Pd- or Cu-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) and nucleophilic aromatic substitution, while the ethynyl analog is largely limited to Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The pyrazolo[3,4-b]pyridine scaffold bearing vinyl groups at the C6 position has been explicitly identified as a key intermediate in the synthesis of kinase inhibitors incorporating 1,2,3-triazole linkages via click chemistry, where the vinyl moiety serves as a synthetic handle for late-stage diversification that bromo and ethynyl substituents cannot replicate in the same synthetic sequence .

Synthetic Chemistry Click Chemistry Polymer Chemistry

Absence of Heavy-Atom Anomalous Scattering and Reduced Molecular Weight: Vinyl vs. Bromo in Crystallography-Focused Structural Biology

In fragment-based drug discovery (FBDD) and structural biology by X-ray crystallography, compound molecular weight is a critical selection criterion. 6-Vinyl-1H-pyrazolo[3,4-b]pyridine (MW = 145.16 g/mol) falls below the typical fragment cutoff of 300 Da and is substantially lighter than 6-bromo-1H-pyrazolo[3,4-b]pyridine (MW = 198.02 g/mol), a difference of 52.86 g/mol (approximately 36% higher mass for the bromo analog). Moreover, the bromo analog contains a heavy atom (Br, Z = 35) that introduces significant anomalous scattering in X-ray diffraction experiments—a property that can be exploited for phasing but also complicates electron density interpretation in ligand-binding studies. The vinyl derivative, containing only first-row elements (C, H, N), produces no anomalous signal, yielding cleaner Fo–Fc difference maps for unambiguous ligand placement . For procurement in FBDD libraries, the vinyl compound presents a smaller, Rule-of-Three-compliant scaffold (MW < 300, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) with a synthetically tractable handle, whereas the bromo analog exceeds preferred fragment molecular weight guidelines for some screening collections [1].

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Polymerizable Scaffold: Vinyl Enables Macromolecular Integration Not Accessible to Non-Polymerizable C6 Analogs

The terminal vinyl group of 6-vinyl-1H-pyrazolo[3,4-b]pyridine renders this compound a viable monomer or comonomer for free-radical, coordination-insertion, and ring-opening metathesis polymerization (ROMP), enabling covalent incorporation of the electron-deficient pyrazolo[3,4-b]pyridine heterocycle into polymer main chains or side chains. In contrast, 6-bromo-1H-pyrazolo[3,4-b]pyridine and 6-ethynyl-1H-pyrazolo[3,4-b]pyridine lack polymerizable C=C bonds (the ethynyl group polymerizes via a different, often less controlled mechanism). Pyrazolo[3,4-b]pyridine compounds have been explicitly identified as key intermediates in the semiconductor and organic light-emitting diode (OLED) industries, where vinyl-functionalized variants enable covalent tethering to device architectures [1]. The vinyl derivative thus bridges the pyrazolo[3,4-b]pyridine pharmacophore with materials science applications—a dual-use capability not shared by bromo or ethynyl analogs in the same synthetic sense [2].

Polymer Chemistry Materials Science Semiconducting Materials

Optimal Application Scenarios for 6-Vinyl-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Rule-of-Three Compliance

With a molecular weight of 145.16 g/mol, calculated LogP of approximately 1.27, and TPSA of 41.6 Ų, 6-vinyl-1H-pyrazolo[3,4-b]pyridine satisfies all four Lipinski Rule-of-Three criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment library inclusion [1]. The absence of heavy atoms eliminates anomalous X-ray scattering artifacts, simplifying crystallographic fragment screening hit validation relative to the 6-bromo analog (MW = 198.02, Br anomalous scatterer). The vinyl handle further enables direct on-DNA or on-bead elaboration of fragment hits via Heck coupling or olefin metathesis without requiring pre-functionalization, streamlining DNA-encoded library (DEL) synthesis workflows [2].

Divergent Parallel Library Synthesis Requiring a Single Multifunctional Building Block

The vinyl group at C6 supports at least six orthogonal reaction classes (Heck coupling, cross-metathesis, thiol-ene click, hydroboration, epoxidation, and polymerization), compared to approximately three for the 6-bromo and two for the 6-ethynyl analogs [1]. This enables medicinal chemistry teams to procure a single intermediate and generate diverse compound arrays—aryl/heteroaryl-coupled products via Heck, functionalized alkyl-linked derivatives via metathesis, bioconjugates via thiol-ene chemistry, and polymer-bound variants for solid-phase synthesis—without qualifying and stocking separate bromo, ethynyl, and vinyl intermediates [2].

Kinase Inhibitor Lead Optimization Requiring Fine-Tuned C6 Lipophilicity

The pyrazolo[3,4-b]pyridine scaffold has been validated as a kinase inhibitor core across multiple target classes including GSK-3, DYRK1A/1B, FGFR, Mps1, and PDE4 [1]. The vinyl derivative's calculated LogP (~1.27) sits between the 6-bromo (~1.56) and 6-ethynyl (~0.94) analogs, offering a differentiated lipophilicity option for SAR exploration at the C6 vector without changing the core scaffold [2]. In kinase programs where C6 substituent lipophilicity correlates with CYP450 inhibition or hERG binding, the vinyl group's intermediate LogP may provide a more favorable developability profile than the more lipophilic bromo analog while preserving synthetic tractability that the ethynyl analog lacks for certain transformations .

Semiconducting Polymer and OLED Material Development Requiring Heterocyclic Monomers

Pyrazolo[3,4-b]pyridine compounds have been identified as key intermediates in the semiconductor and OLED industries [1]. The 6-vinyl substituent uniquely enables covalent incorporation of this electron-deficient heterocycle into π-conjugated polymer backbones via radical, coordination-insertion, or ROMP mechanisms—a capability not available from 6-bromo or 6-ethynyl congeners in a direct polymerization sense. Procurement of the vinyl derivative for materials science programs thus simultaneously serves medicinal chemistry needs, maximizing inventory utilization across research divisions [2].

Quote Request

Request a Quote for 6-Vinyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.